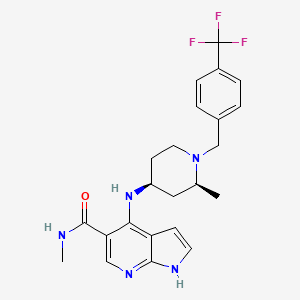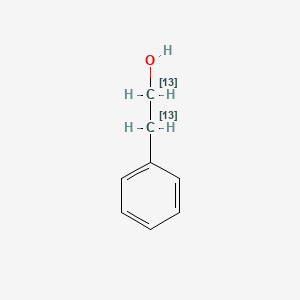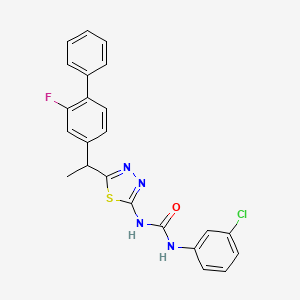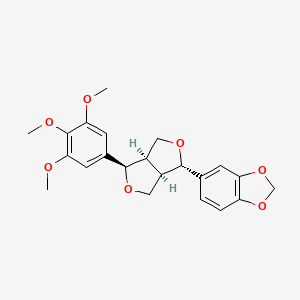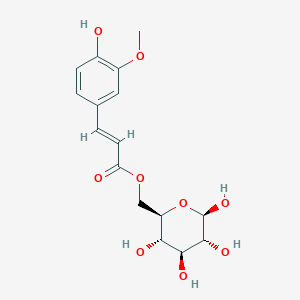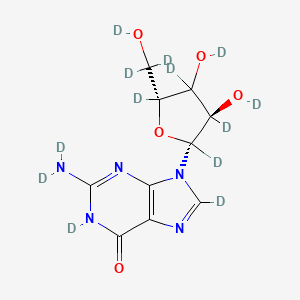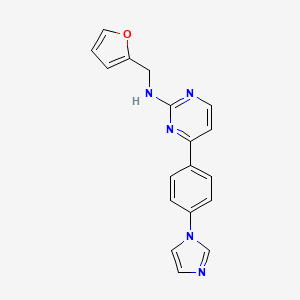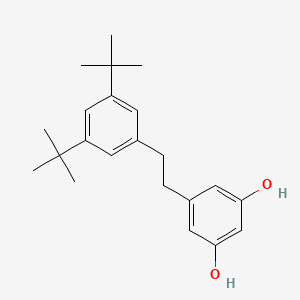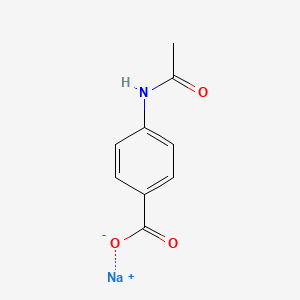
Sdh-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sdh-IN-6 is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in both the tricarboxylic acid cycle and the mitochondrial electron transport chain. This compound has shown significant antifungal activity against Valsa mali, a pathogenic fungus, with an effective concentration (EC50) of 1.77 milligrams per liter .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sdh-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are typically proprietary information held by the manufacturers and researchers who developed the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced chemical engineering techniques and stringent quality control measures to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
Sdh-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound. Substitution reactions result in compounds with different functional groups replacing the original ones.
科学研究应用
Sdh-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways.
Biology: Employed in research on fungal pathogens, particularly Valsa mali, to understand the mechanisms of antifungal activity.
Medicine: Investigated for its potential therapeutic applications in diseases where succinate dehydrogenase plays a role, such as certain cancers and metabolic disorders.
Industry: Utilized in the development of antifungal agents for agricultural use, helping to protect crops from fungal infections.
作用机制
Sdh-IN-6 exerts its effects by inhibiting the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the mitochondrial electron transport chain. By binding to the enzyme, this compound prevents the oxidation of succinate to fumarate, disrupting the production of energy in cells. This inhibition leads to the accumulation of succinate and a decrease in cellular respiration, ultimately affecting the growth and survival of the target organism .
相似化合物的比较
Similar Compounds
Sdh-IN-1: Another inhibitor of succinate dehydrogenase with similar antifungal properties.
Sdh-IN-2: Known for its inhibitory effects on succinate dehydrogenase and potential therapeutic applications.
Sdh-IN-3: Exhibits strong inhibition of succinate dehydrogenase and is used in various research studies.
Uniqueness of Sdh-IN-6
This compound stands out due to its high potency and specific antifungal activity against Valsa mali. Its effective concentration (EC50) of 1.77 milligrams per liter makes it a highly efficient inhibitor compared to other similar compounds .
属性
分子式 |
C18H17ClF2N4OS |
|---|---|
分子量 |
410.9 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)-(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClF2N4OS/c1-9-10(2)27-18(22-9)14(11-4-6-12(19)7-5-11)23-17(26)13-8-25(3)24-15(13)16(20)21/h4-8,14,16H,1-3H3,(H,23,26) |
InChI 键 |
OFAIEXWHMDLUCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CN(N=C3C(F)F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


